molecular formula C14H10BrClO2 B1372843 2-[(3-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160249-93-3

2-[(3-Bromobenzyl)oxy]benzoyl chloride

Cat. No.: B1372843
CAS No.: 1160249-93-3
M. Wt: 325.58 g/mol
InChI Key: RTTJCHUWDZRXGK-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H10BrClO2. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a benzoyl chloride group and a bromobenzyl ether moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-[(3-Bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 2-hydroxybenzoyl chloride with 3-bromobenzyl alcohol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ether linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Chemical Reactions Analysis

2-[(3-Bromobenzyl)oxy]benzoyl chloride can undergo various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, catalysts like palladium, and solvents such as dichloromethane and toluene. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.

Scientific Research Applications

2-[(3-Bromobenzyl)oxy]benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophiles, leading to the formation of various acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner.

Comparison with Similar Compounds

Similar compounds to 2-[(3-Bromobenzyl)oxy]benzoyl chloride include:

    2-[(4-Bromobenzyl)oxy]benzoyl chloride: Similar structure but with the bromine atom in the para position.

    2-[(3-Chlorobenzyl)oxy]benzoyl chloride: Similar structure but with a chlorine atom instead of bromine.

    2-[(3-Methylbenzyl)oxy]benzoyl chloride: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTJCHUWDZRXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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